molecular formula C6H9ClN2 B8782445 Benzene-o-diamine monohydrochloride CAS No. 39145-59-0

Benzene-o-diamine monohydrochloride

Cat. No. B8782445
CAS RN: 39145-59-0
M. Wt: 144.60 g/mol
InChI Key: GNNALEGJVYVIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05310924

Procedure details

In a preferred embodiment, to a suitable reaction vessel is charged water containing trace amounts of ascorbic acid, an antioxidant, and ethylenediaminetetraacetic acid (EDTA), a metal deactivator. Because o-phenylene-diamine is sensitive to dissolved oxygen in solvents, ascorbic acid which functions as an oxidation inhibitor is added prior to o-phenylenediamine. EDTA, which complexes with metals is also added and prevents metal oxidation of o-phenylenediamine. The system is purged with nitrogen to remove air and a nitrogen blanket is maintained for the duration of the reaction. The aqueous solution is heated using an oil bath, and when the pot temperature reaches 95° C., o-phenylenediamine is added. Since water deoxygenates on heating, o-phenylene-iamine is added to a heated reaction medium with less dissolved oxygen present to react with o-phenylenediamine. Hydrochloric acid is added in a controlled manner to adjust the pH of the reaction mixture to a desired level and the amount used is recorded. An exothermic acid-base reaction occurs and o-phenylenediamine monohydrochloride salt is formed. A stoichiometric amount of 4-cyanothiazole is charged to the reaction vessel. Following addition of 4-cyanothiazole, the reaction mixture is heated to reflux (103°-104° C.). During the reaction, the pH is maintained within +/-0.2 of the desired level by periodic addition of concentrated hydrochloric acid. Since thiabendazole is only slightly soluble in water, the product precipitates as it is formed in the reaction mixture. The reaction is monitored by gas chromatography and determined to be complete when the peaks corresponding to o-phenylenediamine and 4-cyanothiazole are negligible. Upon completion of the reaction, the reaction mass is cooled to 50° C. A sufficient amount of 50° C. deionized water is added to dilute the reaction mass and the solid product is separated from the mother liquor by vacuum filtration. The filtered cake is washed with portions of fresh deionized water until the filtrate gives a negative test for chloride ion using AgNO3 solution which indicates the ammonium chloride coproduct is removed. The solid thiabendazole product is dried in a vacuum oven under 15-20" Hg and at a temperature of 80°-90° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
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Reaction Step Two
Name
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0 (± 1) mol
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Reaction Step Two
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Type
reactant
Reaction Step Three
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Type
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Reaction Step Four
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Reaction Step Four
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Name
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Type
reactant
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Type
reactant
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Quantity
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Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[C:21]1([NH2:28])[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[NH2:27].O=O.[ClH:31]>O=C1O[C@H]([C@H](CO)O)C(O)=C1O.O>[ClH:31].[C:21]1([NH2:28])[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[NH2:27] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The system is purged with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove air
TEMPERATURE
Type
TEMPERATURE
Details
a nitrogen blanket is maintained for the duration of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous solution is heated
CUSTOM
Type
CUSTOM
Details
reaches 95° C.
ADDITION
Type
ADDITION
Details
o-phenylenediamine is added
TEMPERATURE
Type
TEMPERATURE
Details
on heating
ADDITION
Type
ADDITION
Details
o-phenylene-iamine is added to a heated reaction medium
DISSOLUTION
Type
DISSOLUTION
Details
with less dissolved oxygen present
CUSTOM
Type
CUSTOM
Details
to react with o-phenylenediamine
CUSTOM
Type
CUSTOM
Details
An exothermic acid-base reaction

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(=C(C=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.